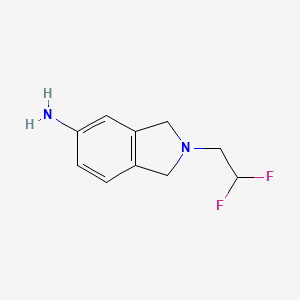

2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine

Description

2-(2,2-Difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine is a fluorinated isoindole derivative featuring a 2,2-difluoroethyl substituent at position 2 and an amine group at position 5. This compound is marketed as a synthetic building block for pharmaceutical research, with commercial availability in quantities ranging from 50 mg to 500 mg . The presence of fluorine atoms enhances metabolic stability and modulates electronic properties, making it valuable for drug discovery applications.

Properties

IUPAC Name |

2-(2,2-difluoroethyl)-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-10(12)6-14-4-7-1-2-9(13)3-8(7)5-14/h1-3,10H,4-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLXLNAXPRBUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC(F)F)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Incorporation of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity . Furthermore, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .

Biological Activity

2-(2,2-Difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine (CAS Number: 1484193-33-0) is a fluorinated derivative of isoindole with potential biological applications. This compound's unique structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

- Molecular Formula : C10H12F2N2

- Molecular Weight : 198.21 g/mol

- CAS Number : 1484193-33-0

- Purity : Minimum 95% .

Biological Activity Overview

Research on the biological activity of this compound has focused on its antimicrobial properties and potential anticancer effects. The presence of fluorine atoms in its structure enhances lipophilicity, which is critical for bioactivity and pharmacokinetics.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives of isoindole. The findings suggest that these compounds exhibit significant activity against gram-positive bacteria and mycobacterial strains. For instance, certain derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating a promising therapeutic potential .

Anticancer Activity

Fluorinated compounds have been identified as effective inhibitors of glycolysis in cancer cells, particularly in aggressive types like glioblastoma multiforme (GBM). The mechanism involves the inhibition of hexokinase, a key enzyme in the glycolytic pathway. The synthesized halogenated analogs of 2-deoxy-D-glucose demonstrated enhanced cytotoxic effects compared to their non-fluorinated counterparts . This suggests that this compound may also possess similar anticancer properties due to its structural characteristics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its lipophilicity and molecular structure. Lipophilicity influences absorption, distribution, metabolism, and excretion (ADME) properties of drugs. Compounds with higher lipophilicity tend to have better membrane permeability and bioavailability. The fluorinated nature of this compound enhances its interaction with biological membranes and targets .

Case Studies and Research Findings

- Antimicrobial Studies :

| Compound | Activity Against MRSA | Cytotoxicity (IC50) |

|---|---|---|

| 1 | Yes | 5 µM |

| 2 | Yes | 10 µM |

| 3 | No | >50 µM |

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine have shown promise in anticancer activity. The isoindole scaffold is known for its ability to interact with biological targets involved in cancer progression. Research has focused on synthesizing derivatives of this compound to enhance its efficacy against specific cancer cell lines .

Neuropharmacology

There is emerging evidence suggesting that isoindole derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The difluoroethyl group may enhance the lipophilicity of the compound, facilitating blood-brain barrier penetration .

Polymer Chemistry

The unique structure of this compound allows it to act as a versatile building block in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance materials .

Coatings and Adhesives

Due to its chemical stability and potential for functionalization, this compound can be utilized in developing advanced coatings and adhesives with enhanced durability and resistance to environmental factors .

Case Study 1: Anticancer Compound Development

A recent study synthesized various derivatives of isoindole compounds, including those based on the structure of this compound. These derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications significantly increased their potency against breast and lung cancer cells .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological assessment, researchers tested the effects of a series of isoindole derivatives on serotonin and dopamine receptors. The results demonstrated that some compounds exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs), indicating potential therapeutic applications in mood disorders .

Chemical Reactions Analysis

Isoindole Core Formation

-

[1-Step Cyclocondensation]: Reaction of benzylamine derivatives with appropriate carbonyl compounds (e.g., phthalic anhydride) under acidic conditions forms the isoindole framework.

-

[2-Step Ring Closure]: A sequential process involving amide formation followed by intramolecular cyclization to create the bicyclic structure.

Difluoroethyl Substitution

-

[Three-Component Reaction (3CR)]: Combines amines, difluorocarbene (:CF₂), and CO₂ to generate the difluoroethyl group. This method leverages computational DFT calculations to optimize reaction conditions and ensure regioselectivity .

-

[Nucleophilic Substitution]: Fluorinated ethyl groups (e.g., CH₂CF₂Cl) are introduced via nucleophilic displacement reactions, facilitated by tertiary amines like triethylamine .

Chemical Reactivity and Transformations

The compound undergoes several key reactions influenced by its functional groups:

Amine Reactivity

-

[Alkylation]: The amine group reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts, altering its solubility and bioavailability.

-

[Acetylation]: Acetyl chloride or other acylating agents modify the amine to reduce basicity and improve pharmacokinetics.

Fluorinated Ethyl Group Chemistry

-

[Hydrolysis]: Under basic conditions, the difluoroethyl substituent undergoes partial hydrolysis to form geminal diols, which are unstable and decompose to yield ketones .

-

[Radical Reactions]: Fluorine atoms stabilize adjacent radicals, enabling controlled polymerization or cross-coupling reactions .

Isoindole Ring Reactivity

-

[Electrophilic Aromatic Substitution]: The aromatic ring undergoes nitration, bromination, or acylation at positions para to the amine group.

-

[Reduction]: The isoindole core can be reduced to dihydroisoindole derivatives using catalysts like palladium on carbon.

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | CH₃I, Et₃N | Quaternary ammonium salt |

| Acetylation | AcCl, DMAP | N-acetyl derivative |

| Hydrolysis | NaOH, H₂O | Geminal diol/ketone |

| Electrophilic Substitution | NO₂⁻, H₂SO₄ | Nitro or bromo derivative |

Analytical Characterization

Structural confirmation and purity assessment are performed using:

-

¹H NMR: Identifies aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 1.5–2.5 ppm) .

-

¹³C NMR: Detects carbonyl carbons (δ 170–180 ppm) and fluorinated carbons (δ 110–120 ppm) .

-

Mass Spectrometry: Exhibits a molecular ion peak at m/z 198.21, with characteristic fragments from fluorine loss .

Biological Interactions

-

[hERG Channel Modulation]: Docking studies suggest interactions with residues in the S5-P region, similar to isoindole-based hERG inhibitors .

-

[Enzyme Inhibition]: The difluoroethyl group may enhance binding affinity to enzymes via lipophilic interactions, as observed in related compounds .

Therapeutic Potential

Comparison with Similar Compounds

Structural and Functional Insights

Core Structure Differences :

- Isoindole vs. Indoline : The target compound and its methyl/ethoxypropyl analogs share an isoindole core, while (2,3-dihydro-1H-indol-5-ylmethyl)amine and sulfonyl derivatives feature an indoline core. Isoindole’s fused benzene ring system offers distinct electronic properties compared to indoline’s partially saturated structure, influencing π-π stacking and solubility .

Substituent Effects: Fluorinated Groups: The 2,2-difluoroethyl group in the target compound introduces electronegativity and metabolic stability, contrasting with the methyl group’s simplicity and lower steric hindrance . Ethoxypropyl vs.

Fluorinated compounds, including the target, are prioritized in drug design for their resistance to oxidative metabolism and improved bioavailability .

Preparation Methods

Synthetic Route Overview

The synthesis generally begins with simpler isoindole derivatives or related precursors, progressing through nucleophilic substitution to introduce the difluoroethyl group, followed by ring formation to generate the dihydroisoindole core. The key steps involve:

- Preparation of the difluoroethyl intermediate

- Cyclization to form the isoindoline scaffold

- Functionalization to attach the amino group at the 5-position

Preparation of Difluoroethyl Intermediate

Method A: Alkylation of Prop-2-en-1-amine with 2,2-Difluoroalkyl Halides

A prominent route involves reacting 2,2-difluoroalkyl halides (preferably chlorides or bromides) with primary amines such as prop-2-en-1-amine. This nucleophilic substitution is facilitated by acid scavengers or bases under mild conditions:

Research Findings:

The process benefits from using chlorinated or brominated difluoroalkanes, which readily undergo nucleophilic substitution with amines, producing the corresponding difluoroethylamine derivatives efficiently.

Data Table 1: Difluoroalkyl Halide Alkylation

| Reactant | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2,2-Difluoroalkyl chloride | Dioxane | NaOH | Room temperature | 85-90% |

Cyclization to Form the Isoindoline Core

Method B: Intramolecular Cyclization via Nucleophilic Attack

Following the formation of the difluoroethylamine intermediate, cyclization occurs through intramolecular nucleophilic attack on a suitable aromatic or electrophilic site, often facilitated by:

- Heating under reflux

- Use of phase transfer catalysts (though recent methods aim to avoid these)

- Catalytic cyclization with transition metals (e.g., iridium complexes)

Research Findings:

A notable approach involves a one-pot cyclization where the amino group reacts with a suitable electrophile or activated aromatic ring to form the dihydroisoindoline ring system. For example, the reaction of benzyl amines with dibromo-o-xylene under ambient conditions yields the isoindoline core efficiently.

Data Table 2: Cyclization Conditions

| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl amine + dibromo-o-xylene | None (base-mediated) | Dioxane | RT, 30 min | 88% |

Notes:

The reaction proceeds smoothly under mild conditions, with the use of sodium hydroxide as a base, avoiding heavy catalysts or energy-intensive methods.

Functionalization at the 5-Position

Method C: Amination and Final Functionalization

The amino group at the 5-position can be introduced or modified through standard amination techniques, including:

- Reductive amination

- Nucleophilic substitution with suitable amines

- Direct amination using catalytic systems

Research Findings:

The amino group is often introduced via nucleophilic substitution on a precursor isoindoline derivative, with purification achieved through column chromatography.

Data Table 3: Final Amination Step

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Amine (e.g., ammonia or primary amines) | Reflux, solvent (e.g., ethanol) | 75-85% |

Summary of Synthetic Pathway

Notes on Optimization and Environmental Considerations

- Reaction Conditions: Mild temperatures (room temperature to reflux) are sufficient, reducing energy costs.

- Catalysts: Recent advances favor catalyst-free or minimal catalyst conditions, aligning with green chemistry principles.

- Purification: Column chromatography remains standard, but crystallization or extraction methods can be optimized for scale-up.

- Yield Optimization: Using excess amine or base and controlling reaction time can improve yields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves palladium-catalyzed cross-coupling reactions or reductive amination. For example, a related difluoroethyl-substituted compound was synthesized via sequential alkylation and cyclization under inert atmospheres using DMF or toluene as solvents . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and reaction time (12–48 hours). Purification often employs column chromatography with gradients of ethyl acetate/hexane or preparative HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Use , , and NMR to confirm the difluoroethyl group and isoindole backbone. High-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies amine and C-F stretches (~3350 cm for NH, ~1100 cm for C-F). X-ray crystallography, if feasible, resolves stereochemistry .

Q. What are the primary pharmacological screening protocols for assessing bioactivity?

- Methodology : Initial screens include:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT or resazurin assays on human cell lines (e.g., HEK293, HeLa) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to cancer or inflammation .

Advanced Research Questions

Q. How does the difluoroethyl substituent influence electronic and steric properties in mechanistic studies?

- Methodology : Computational tools (DFT, Gaussian09) model electron distribution and steric hindrance. Compare with non-fluorinated analogs to assess fluorine’s electronegativity on amine reactivity. Experimental validation includes Hammett plots or kinetic isotope effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .

- Dose-response curves : Re-evaluate IC values under standardized protocols.

- Structural analogs : Test compounds with varying fluorine positions (e.g., 2,4-difluoro vs. 2,6-difluoro isomers) to isolate substituent effects .

Q. How can computational modeling predict target binding modes for this compound?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to model interactions with proteins like PAK1 or kinases. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Methodology :

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety.

- Catalyst recovery : Immobilize palladium on silica or magnetic nanoparticles for reuse .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression .

Q. What proteomic or genomic approaches identify molecular targets in disease models?

- Methodology :

- Chemical proteomics : Employ affinity chromatography with a biotinylated derivative of the compound to pull down binding proteins .

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.